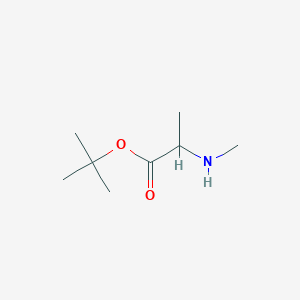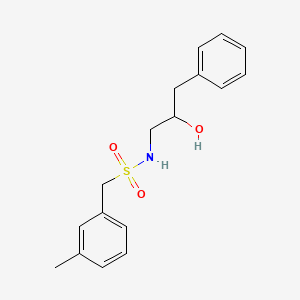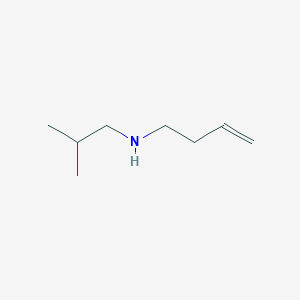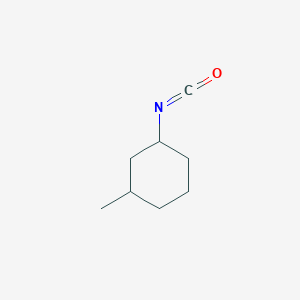
N1-(2,4-difluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related oxalamide compounds involves novel synthetic approaches and rearrangement sequences. Mamedov et al. (2016) developed a one-pot synthetic method for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, showcasing a high-yielding, operationally simple methodology that could potentially apply to the synthesis of the target compound (Mamedov et al., 2016).
Molecular Structure Analysis
Sharma et al. (2016) synthesized and conducted X-ray diffraction studies on a compound with similarities in molecular structure, highlighting the importance of N–H···S, C–H···O, and N–H···O hydrogen bonds and π···π interactions between rings. This study provides insights into the molecular structure intricacies that could be analogous to the target compound's structural characterization (Sharma et al., 2016).
Chemical Reactions and Properties
Mishriky and Moustafa (2013) described the nucleophilic substitution reaction for synthesizing 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, a process that could be relevant to understanding the chemical reactions and properties of the target compound (Mishriky & Moustafa, 2013).
Physical Properties Analysis
The physical properties of related compounds have been studied through various spectroscopic and diffractometric techniques. Vogt et al. (2013) characterized two polymorphic forms of a pharmaceutical compound, highlighting the challenges and methodologies that could be applied to analyze the physical properties of the target compound (Vogt et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be inferred from studies like those by Vennila et al. (2021), who synthesized a novel Mannich base and conducted spectroscopic, DFT calculations, and molecular docking studies. Such comprehensive analyses provide valuable insights into the chemical properties that could be comparable to the target compound (Vennila et al., 2021).
Aplicaciones Científicas De Investigación
Anticonvulsant Applications
Research by Kulandasamy, Adhikari, and Stables (2009) highlights the synthesis of thiophene dicarbohydrazides, demonstrating anticonvulsant activities in several seizure models. Although the specific compound of interest is not directly mentioned, the structural elements within the broader family show significant potential for developing new anticonvulsant drugs, indicating a possible application for N1-(2,4-difluorophenyl)-N2-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide in similar contexts (Kulandasamy, Adhikari, & Stables, 2009).
Fluorescent Probes for Metal Ions
Guo et al. (2014) synthesized polythiophene-based conjugated polymers that exhibit high selectivity and sensitivity towards Hg2+ and Cu2+ ions in aqueous solutions. This research suggests potential applications of similar compounds in the development of fluorescent probes for detecting metal ions in environmental and biological samples, indicating that modifications on the basic structure, such as in this compound, could enhance or specify these applications (Guo et al., 2014).
Pharmacological Activity Alteration
Cignarella, Loriga, and Paglietti (1979) discussed the synthesis of N1- and N4-substituted 2-methylpiperazine derivatives, noting the influence of substituent reversion on adrenolytic and vasodilator activities. This study provides insights into how structural modifications can impact pharmacological properties, which could be relevant for understanding the activity profile of this compound in similar or related pharmacological settings (Cignarella, Loriga, & Paglietti, 1979).
Antimicrobial Activities
Yolal et al. (2012) evaluated the antimicrobial activities of eperezolid-like molecules, highlighting the potential of specific structural elements in combating microbial infections. While this compound is not specifically mentioned, the structural resemblance suggests potential research interest in its antimicrobial properties, given the ongoing search for new antimicrobial agents (Yolal et al., 2012).
Crystal Structure and Biological Activities
Özbey, Kuş, and Göker (2001) detailed the crystal structure of a benzimidazole derivative, providing valuable information on the molecular conformation that could relate to biological activities. Studies like this underline the importance of structural analysis in understanding the activity profiles of compounds like this compound, particularly in drug design and development (Özbey, Kuş, & Göker, 2001).
Propiedades
IUPAC Name |
N'-(2,4-difluorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N4O2S/c1-24-5-7-25(8-6-24)17(13-4-9-28-12-13)11-22-18(26)19(27)23-16-3-2-14(20)10-15(16)21/h2-4,9-10,12,17H,5-8,11H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLPHNATVKGAHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=C(C=C(C=C2)F)F)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2480990.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2480995.png)
![N-(2-methoxyethyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2480996.png)





![2-(4-methoxyphenyl)-N-(2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2481004.png)
![N-(2-chlorophenyl)-4-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2481006.png)
